2,3,3-Trimethyl-5-methoxy-3H-indole CAS number and molecular weight
2,3,3-Trimethyl-5-methoxy-3H-indole CAS number and molecular weight
An In-depth Technical Guide to 2,3,3-Trimethyl-5-methoxy-3H-indole for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,3-Trimethyl-5-methoxy-3H-indole, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, synthesis, applications, and safety protocols, ensuring a foundation of expertise, authority, and trustworthiness.
Core Compound Identification and Physicochemical Properties
2,3,3-Trimethyl-5-methoxy-3H-indole, also known as 5-methoxy-2,3,3-trimethylindolenine, is a substituted indole derivative. The 3H-indole or "indolenine" tautomer is a key structural motif that distinguishes it from the more common 1H-indole. This structural feature makes it a valuable precursor in various synthetic applications.
Quantitative data and key identifiers for the compound are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 31241-19-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |
| Molecular Weight | 189.25 g/mol | [2][3][5] |
| IUPAC Name | 5-methoxy-2,3,3-trimethylindole | [5][6] |
| Synonyms | 2,3,3-Trimethyl 5-methoxy indolenine | [1][2] |
| Appearance | White to light yellow crystalline powder or red, viscous oil | [1][7] |
| Melting Point | 56-58 °C | [1] |
| Purity | Typically ≥95-99% | [1][2] |
| Storage Conditions | Store at 0-8 °C or in a freezer under -20°C in a dry, dark place | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole is commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone. The choice of reactants is critical: (4-methoxyphenyl)hydrazine provides the indole backbone and the 5-methoxy substituent, while isopropyl methyl ketone (3-methyl-2-butanone) yields the 2,3,3-trimethyl substitution pattern on the indolenine ring.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established literature procedures.[7]
Step 1: Reactant Preparation
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In a round-bottom flask, combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent).
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst.
Step 2: Reaction Reflux
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux with continuous stirring for approximately 10 hours to ensure the reaction proceeds to completion.[7]
Step 3: Work-up and Neutralization
-
After cooling the reaction mixture to room temperature, carefully neutralize the acetic acid by slowly adding a 1 M sodium carbonate (Na₂CO₃) solution until the effervescence ceases.
-
Dilute the neutralized mixture with water.
Step 4: Extraction and Purification
-
Transfer the aqueous mixture to a separatory funnel and extract the organic product multiple times with a suitable solvent, such as chloroform (CHCl₃).[7]
-
Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting product is a red, viscous oil of 5-methoxy-2,3,3-trimethyl-3H-indole, typically obtained in high yield (around 95%).[7]
Causality in Experimental Design
-
Glacial Acetic Acid: This serves a dual purpose. As a solvent, it provides a suitable medium for the reactants. More importantly, it acts as the acid catalyst required for the key steps of the Fischer indole synthesis: the formation of the phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement.
-
Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to overcome the energy barrier of the rearrangement step, driving the synthesis towards completion in a reasonable timeframe.
-
Aqueous Work-up and Extraction: This standard procedure is essential for separating the organic product from the inorganic salts, excess reagents, and the acidic solvent, forming the basis of product purification.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole.
Applications in Research and Drug Development
The unique structural features of 2,3,3-Trimethyl-5-methoxy-3H-indole make it a valuable building block in several areas of chemical and pharmaceutical research.[1] Its primary utility lies in its role as a versatile intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Development: The indole nucleus is a privileged scaffold in medicinal chemistry. This compound serves as a precursor for synthesizing pharmaceutical agents, with particular relevance for those targeting neurological disorders.[1] The methoxy group enhances the electron-rich nature of the indole system, influencing its reactivity and potential for receptor binding.
-
Natural Product Synthesis: Researchers utilize this indolenine derivative to construct complex molecules that mimic or are analogs of natural products, which can lead to the discovery of new therapeutic agents.[1]
-
Fluorescent Probes and Dyes: The indole scaffold is a known fluorophore. Modifications to this compound can lead to the development of novel fluorescent probes and dyes essential for biological imaging and diagnostic applications.[1] Its favorable stability and solubility make it an ideal candidate for such uses.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of new agrochemicals.[1]
Logical Relationship of Applications
Caption: Key application areas derived from the core compound.
Safety, Handling, and Regulatory Information
As a chemical intermediate, 2,3,3-Trimethyl-5-methoxy-3H-indole requires careful handling. The compound is classified as hazardous, and adherence to safety protocols is mandatory.
GHS Hazard Information
| Category | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Handling: Avoid formation of dust and aerosols. Do not ingest, inhale, or allow contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place. Recommended storage temperatures are between 0-8 °C, with some suppliers suggesting freezer storage at -20°C for long-term stability.[1]
Conclusion
2,3,3-Trimethyl-5-methoxy-3H-indole is a compound of significant interest due to its utility as a synthetic intermediate. Its well-defined synthesis and versatile reactivity make it a valuable tool for medicinal chemists and material scientists. The methoxy-activated indolenine core provides a robust platform for developing novel pharmaceuticals, particularly for neurological conditions, as well as advanced materials like fluorescent dyes. Proper adherence to safety and handling protocols is essential when working with this compound to mitigate potential hazards. Continued exploration of its synthetic potential is likely to yield further innovations across various scientific disciplines.
References
-
3H-Indole,5-Methoxy-2,3,3-triMethyl- - ChemBK. [Link]
-
5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem. [Link]
-
Safety Data Sheet - 3M. [Link]
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Safety Data Sheet - Amazon S3. [Link]
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Material Safety Data Sheet - Capot Chemical. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
-
3H-Indole, 2,3,3-trimethyl- - NIST WebBook. [Link]
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